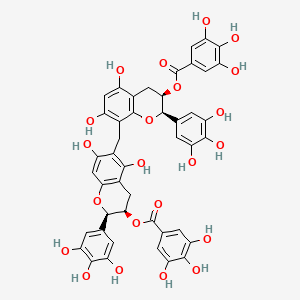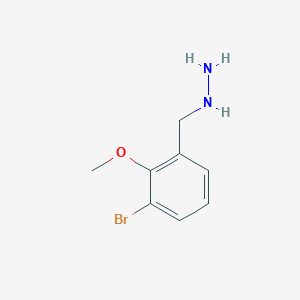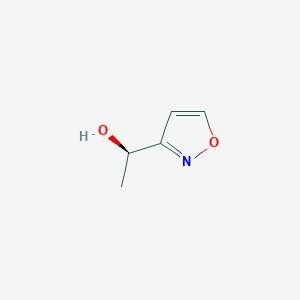
(R)-1-(Isoxazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Isoxazol-3-yl)ethanol is a chiral compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoxazol-3-yl)ethanol can be achieved through several methods. One common approach involves the enantioselective reduction of isoxazole derivatives. For instance, the reduction of isoxazole-3-carboxylic acid esters using chiral catalysts can yield ®-1-(Isoxazol-3-yl)ethanol with high enantiomeric purity .
Industrial Production Methods
Industrial production of ®-1-(Isoxazol-3-yl)ethanol typically involves the use of large-scale catalytic processes. These processes often employ chiral ligands and catalysts to ensure high selectivity and yield. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Isoxazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various isoxazole derivatives, such as ketones, aldehydes, and substituted alcohols .
Aplicaciones Científicas De Investigación
®-1-(Isoxazol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Mecanismo De Acción
The mechanism of action of ®-1-(Isoxazol-3-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(Isoxazol-3-yl)ethanol: The enantiomer of ®-1-(Isoxazol-3-yl)ethanol, with similar chemical properties but different biological activities.
Isoxazole-3-carboxylic acid: A precursor in the synthesis of ®-1-(Isoxazol-3-yl)ethanol.
Isoxazole-5-carboxylic acid: Another isoxazole derivative with distinct chemical and biological properties.
Uniqueness
®-1-(Isoxazol-3-yl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in various applications, particularly in medicinal chemistry where enantiomeric purity can significantly influence drug efficacy and safety .
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
(1R)-1-(1,2-oxazol-3-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-2-3-8-6-5/h2-4,7H,1H3/t4-/m1/s1 |
Clave InChI |
OJSDNYAMXINJQD-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=NOC=C1)O |
SMILES canónico |
CC(C1=NOC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



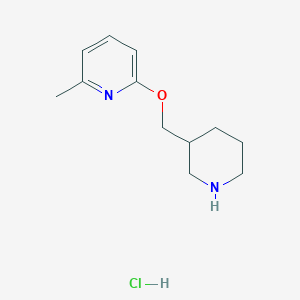
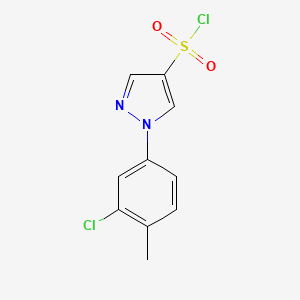
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)
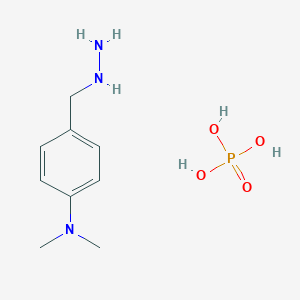
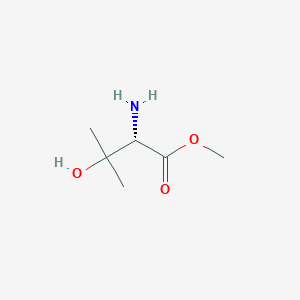
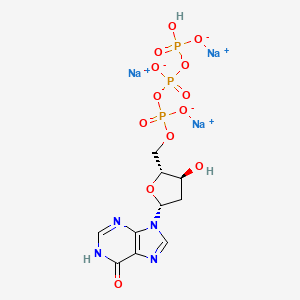
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)
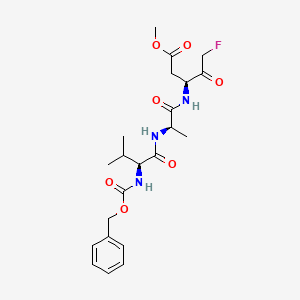
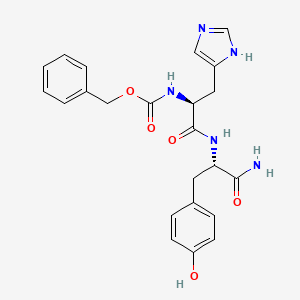
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
